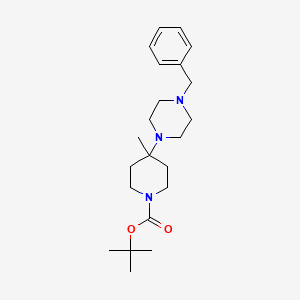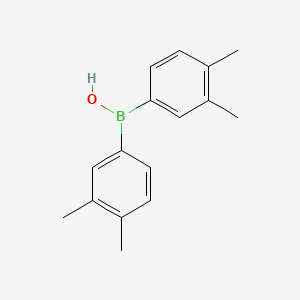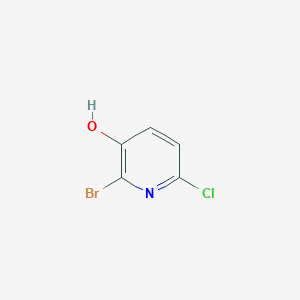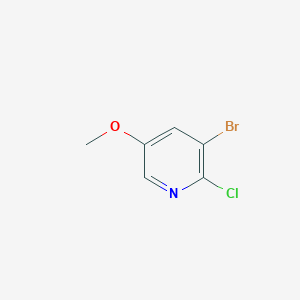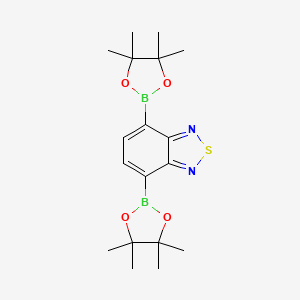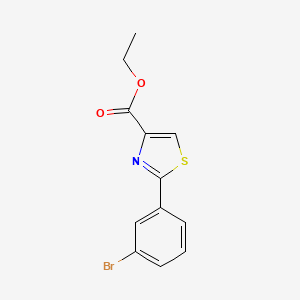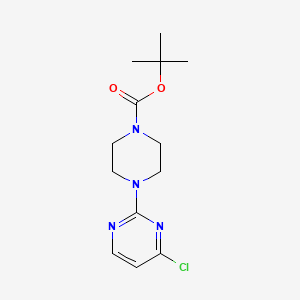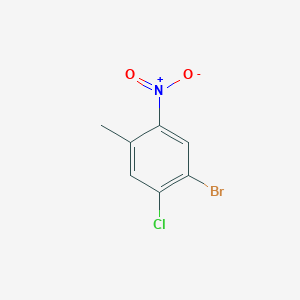
2-(5-溴-1H-吲哚-3-基)乙酸甲酯
概述
描述
Methyl 2-(5-bromo-1H-indol-3-yl)acetate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, features a bromine atom at the 5-position of the indole ring, which can influence its chemical reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromoindole as the starting material.
Reaction Steps: The indole undergoes acylation with chloroacetic acid in the presence of a base such as triethylamine to form the intermediate 2-(5-bromo-1H-indol-3-yl)acetic acid.
Methylation: The intermediate is then methylated using methanol and an acid catalyst (e.g., sulfuric acid) to yield methyl 2-(5-bromo-1H-indol-3-yl)acetate.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: Methyl 2-(5-bromo-1H-indol-3-yl)acetate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(5-bromo-1H-indol-3-yl)acetic acid
Reduction: 2-(5-bromo-1H-indol-3-yl)ethylamine
Substitution: Various derivatives depending on the nucleophile used
科学研究应用
Chemistry: Methyl 2-(5-bromo-1H-indol-3-yl)acetate is used as a building block in organic synthesis, particularly in the construction of more complex indole derivatives. Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Methyl 2-(5-bromo-1H-indol-3-yl)acetate, also known as Methyl 5-Bromoindole-3-acetate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . These changes can result in the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
生化分析
Biochemical Properties
Methyl 2-(5-bromo-1H-indol-3-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including methyl 2-(5-bromo-1H-indol-3-yl)acetate, have been shown to bind with high affinity to multiple receptors, which can lead to significant biological effects . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
Methyl 2-(5-bromo-1H-indol-3-yl)acetate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis . Additionally, methyl 2-(5-bromo-1H-indol-3-yl)acetate can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of action of methyl 2-(5-bromo-1H-indol-3-yl)acetate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, methyl 2-(5-bromo-1H-indol-3-yl)acetate has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular metabolism . Additionally, the compound’s binding interactions with receptors and other proteins can lead to downstream effects on cell signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-(5-bromo-1H-indol-3-yl)acetate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including methyl 2-(5-bromo-1H-indol-3-yl)acetate, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of methyl 2-(5-bromo-1H-indol-3-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
Methyl 2-(5-bromo-1H-indol-3-yl)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, methyl 2-(5-bromo-1H-indol-3-yl)acetate can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of methyl 2-(5-bromo-1H-indol-3-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell.
Subcellular Localization
The subcellular localization of methyl 2-(5-bromo-1H-indol-3-yl)acetate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, methyl 2-(5-bromo-1H-indol-3-yl)acetate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
相似化合物的比较
Methyl 2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP): This compound is structurally similar but features a benzoxazolone moiety instead of the indole ring.
Methyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate: This compound has a methyl group at the 1-position of the indole ring, altering its chemical properties.
Uniqueness: Methyl 2-(5-bromo-1H-indol-3-yl)acetate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity compared to other indole derivatives.
属性
IUPAC Name |
methyl 2-(5-bromo-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWHBDSYYMBTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678532 | |
| Record name | Methyl (5-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117235-22-0 | |
| Record name | Methyl (5-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine](/img/structure/B1522278.png)
![2-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1522279.png)
![tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1522281.png)
